3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-[[4-(pyrrolidin-1-ylmethyl)phenyl]methyl]propanamide
Description
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Properties
IUPAC Name |
3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-[[4-(pyrrolidin-1-ylmethyl)phenyl]methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4OS/c1-16-20(17(2)25-22(24-16)28-3)10-11-21(27)23-14-18-6-8-19(9-7-18)15-26-12-4-5-13-26/h6-9H,4-5,10-15H2,1-3H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTBSGEOAHJASKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)SC)C)CCC(=O)NCC2=CC=C(C=C2)CN3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-[[4-(pyrrolidin-1-ylmethyl)phenyl]methyl]propanamide is a complex organic molecule that has garnered attention for its potential biological activities. This article will explore its synthesis, biological activity, and relevant case studies, supported by data tables and research findings.
The molecular formula of the compound is with a molecular weight of approximately 330.4 g/mol . The structure features a pyrimidine ring and a propanamide moiety, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C17H22N4OS |
| Molecular Weight | 330.4 g/mol |
| CAS Number | 1935711-03-7 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the pyrimidine ring through condensation reactions, followed by functional group modifications to introduce the methylsulfanyl and propanamide groups. The detailed synthetic routes can be optimized for yield and purity in industrial applications.
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound using the National Cancer Institute's (NCI) Developmental Therapeutics Program protocols. The compound was screened against 60 cancer cell lines , including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers.
Results from the NCI Screening:
| Cell Line Type | Mean Growth (%) | Most Sensitive Cell Line(s) |
|---|---|---|
| Leukemia | 104.68 | RPMI-8226 (92.48%) |
| CNS | 104.68 | SF-539 (92.74%) |
| Overall | 104.68 | CCRF-CEM (92.77%) |
The average growth inhibition observed was relatively low, indicating limited anticancer activity under the tested conditions .
The precise mechanism of action for this compound is not fully elucidated; however, it is hypothesized that it interacts with specific molecular targets such as enzymes or receptors involved in cellular proliferation and survival pathways. The unique structural features may facilitate binding to nucleic acids or proteins, potentially leading to altered cellular responses.
Case Studies
A notable study involved the evaluation of similar pyrimidine derivatives that demonstrated varying degrees of biological activity. For instance, compounds with similar methylsulfanyl substitutions exhibited enhanced interactions with specific protein targets relevant to cancer progression .
Scientific Research Applications
Drug Discovery
The compound is primarily investigated for its potential as a pharmaceutical agent. Its structural characteristics suggest it may act as an inhibitor for various biological pathways.
- Targeted Therapies : Research indicates that derivatives of pyrimidine compounds can inhibit specific enzymes or receptors involved in disease progression, such as kinases associated with cancer growth. For instance, compounds similar to this one have shown promise in inhibiting vascular endothelial growth factor receptor (VEGFR) pathways, which are crucial in angiogenesis and tumor growth .
Material Science
In material science, the compound's unique properties allow it to be utilized in the development of advanced materials.
- Polymer Composites : The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for applications in electronics and coatings. Its ability to modify surface characteristics is particularly valuable in creating materials with specific functionalities .
Bioconjugation
The structural features of this compound facilitate its use in bioconjugation processes.
- Diagnostic and Therapeutic Applications : The compound can be employed to attach biomolecules to surfaces or other compounds, aiding in the development of targeted drug delivery systems and diagnostic tools. This application is critical for developing personalized medicine strategies .
Case Studies
Preparation Methods
Construction of the 4,6-Dimethyl-2-methylsulfanylpyrimidin-5-yl Substituent
The pyrimidine ring system serves as the foundational scaffold. A method analogous to the synthesis of 2,6-diaminopyrimidin-4-yl sulfonate derivatives involves refluxing 2-amino-6-methylpyrimidin-4-ol with methylsulfanyl chloride in acetone using potassium carbonate as a base. This approach introduces the methylsulfanyl group at the C2 position while retaining the 4,6-dimethyl configuration.
Reaction Conditions
- Reactants : 2-amino-6-methylpyrimidin-4-ol (1.0 equiv), methylsulfanyl chloride (1.3 equiv)
- Base : K₂CO₃ (3.0 equiv)
- Solvent : Acetone (10 mL/g substrate)
- Temperature : Reflux (4 hours)
- Yield : ~70–75% (estimated from analogous reactions).
Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane 3:7) isolates the 4,6-dimethyl-2-methylsulfanylpyrimidine intermediate. Nuclear magnetic resonance (NMR) analysis typically shows characteristic singlet peaks for the methyl groups at δ 2.45 (C4-CH₃) and δ 2.60 (C6-CH₃) in the ¹H spectrum.
Propanamide Linkage Formation
Coupling the Pyrimidine Core to Propanoic Acid
The propanamide bridge is introduced via a two-step process: (1) activation of propanoic acid to its acyl chloride and (2) amidation with the benzylamine derivative. Drawing from parallel synthesis techniques for pyrimidine-5-carboxamides, the pyrimidine intermediate is treated with 3-chloropropanoyl chloride in dichloromethane (DCM) under inert conditions.
Procedure
- Activation :
- 3-Chloropropanoyl chloride (1.2 equiv) is added dropwise to a cooled (0°C) solution of the pyrimidine intermediate (1.0 equiv) and triethylamine (2.0 equiv) in DCM.
- Stirring continues for 2 hours at room temperature.
- Amidation :
Characterization
- IR Spectroscopy : A strong absorption band at ~1650 cm⁻¹ confirms the amide C=O stretch.
- ¹³C NMR : The carbonyl carbon resonates at δ 170–172 ppm.
Introduction of the Pyrrolidin-1-ylmethyl Group
Functionalization of the Benzyl Substituent
The 4-(pyrrolidin-1-ylmethyl)benzyl group is synthesized via a Mannich reaction or nucleophilic substitution. A patent detailing therapeutic compounds with pyrrolidine substituents suggests reacting 4-(chloromethyl)benzylamine with pyrrolidine in acetonitrile under reflux.
Optimized Protocol
- Reactants : 4-(chloromethyl)benzylamine (1.0 equiv), pyrrolidine (2.5 equiv)
- Solvent : Acetonitrile (0.5 M)
- Temperature : Reflux (12 hours)
- Yield : ~80%.
Mechanistic Insight
The reaction proceeds via an SN2 mechanism, where pyrrolidine acts as a nucleophile, displacing the chloride ion. The product is purified via recrystallization from ethanol, yielding white crystals.
Final Coupling and Purification
Assembly of the Target Compound
The propanamide intermediate (Section 2) is coupled to the 4-(pyrrolidin-1-ylmethyl)benzylamine derivative (Section 3) using a carbodiimide coupling agent.
Procedure
- Activation : 3-(4,6-Dimethyl-2-methylsulfanylpyrimidin-5-yl)propanoic acid (1.0 equiv) is treated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv) and hydroxybenzotriazole (HOBt, 1.1 equiv) in DCM.
- Coupling : 4-(Pyrrolidin-1-ylmethyl)benzylamine (1.1 equiv) is added, and the mixture is stirred for 24 hours at room temperature.
- Workup : The crude product is washed with NaHCO₃ (5%) and brine, then dried over MgSO₄.
Purification
- Column chromatography (silica gel, CH₂Cl₂/MeOH 95:5) isolates the title compound.
- Final Yield : ~55–60%.
Analytical Data and Validation
Spectroscopic Characterization
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (MeCN/H₂O 70:30) shows a single peak at 10.2 minutes, confirming >98% purity.
Comparative Analysis of Synthetic Routes
Q & A
Basic Research Questions
Q. What are the critical steps and challenges in synthesizing 3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-[[4-(pyrrolidin-1-ylmethyl)phenyl]methyl]propanamide?
- Answer : The synthesis involves multi-step reactions, including coupling of the pyrimidine core with the pyrrolidine-containing benzylamine derivative. Key challenges include:
- Reaction optimization : Temperature control (e.g., 60–80°C for amide bond formation) and solvent selection (polar aprotic solvents like DMF or ethanol) to prevent intermediate decomposition .
- Purification : Column chromatography or recrystallization to isolate the product from byproducts (e.g., unreacted thiolated pyrimidine intermediates) .
- Yield improvement : Adjusting stoichiometry of reagents (e.g., 1.2 equivalents of coupling agents like EDC/HOBt) to maximize efficiency .
Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?
- Answer : A combination of techniques is required:
- NMR spectroscopy : 1H/13C NMR to verify substituent positions (e.g., methyl groups at C4/C6 of the pyrimidine ring and pyrrolidine methylene protons) .
- Mass spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]+ ion matching theoretical mass within 5 ppm error) .
- IR spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~2550 cm⁻¹ (S-methyl thioether) to validate functional groups .
Q. How can researchers assess the solubility and stability of this compound for in vitro studies?
- Answer :
- Solubility screening : Test in DMSO (primary solvent for stock solutions) and aqueous buffers (e.g., PBS at pH 7.4) with sonication or heating to 37°C .
- Stability assays : HPLC or LC-MS analysis over 24–72 hours under varying conditions (e.g., light exposure, pH 2–9) to detect degradation products .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
- Answer :
- Docking studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinase enzymes) and identify key binding residues (e.g., hydrophobic pockets accommodating the pyrrolidine group) .
- QSAR modeling : Correlate substituent modifications (e.g., replacing methylsulfanyl with ethylsulfanyl) with activity trends from in vitro assays .
- Reaction path simulation : Quantum chemical calculations (e.g., DFT) to predict optimal synthetic routes and intermediates .
Q. What experimental strategies resolve contradictions in biological activity data (e.g., conflicting enzyme inhibition results)?
- Answer :
- Dose-response curves : Repeat assays across a wider concentration range (e.g., 0.1–100 µM) to confirm IC50 values and rule out false positives .
- Orthogonal assays : Validate enzyme inhibition using both fluorometric and radiometric methods .
- Impurity analysis : LC-MS to check for trace contaminants (e.g., residual starting materials) that may interfere with activity .
Q. How can reaction engineering improve scalability without compromising purity?
- Answer :
- Flow chemistry : Continuous flow systems to enhance heat/mass transfer during exothermic steps (e.g., amide coupling) .
- Catalyst screening : Test heterogeneous catalysts (e.g., immobilized Pd/C for hydrogenation steps) to reduce purification burden .
- Process analytical technology (PAT) : In-line FTIR or Raman spectroscopy for real-time monitoring of reaction progress .
Methodological Considerations
Q. What statistical approaches optimize reaction conditions for high-yield synthesis?
- Answer :
- Design of Experiments (DoE) : Use factorial designs (e.g., 2k-p) to evaluate interactions between variables like temperature, solvent ratio, and catalyst loading .
- Response surface methodology (RSM) : Model non-linear relationships (e.g., parabolic yield vs. temperature curves) to identify optimal conditions .
Q. How do researchers validate target engagement in cellular assays?
- Answer :
- Cellular thermal shift assay (CETSA) : Monitor protein denaturation shifts after compound treatment to confirm binding .
- Knockout/knockdown models : Use CRISPR/Cas9 to silence the target protein and assess loss of compound efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
